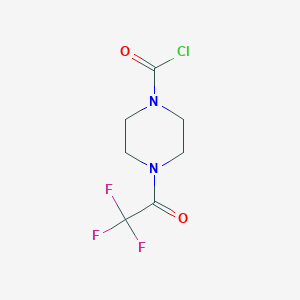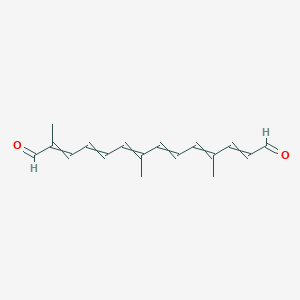
N-Oct-2-enoyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Oct-2-enoyl-L-tyrosine is a compound that belongs to the class of tyrosine derivatives It is characterized by the presence of an enoyl group attached to the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Oct-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with an enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like acetone to purify and refine the crude product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing L-tyrosine with acylating agents such as acetic anhydride, caustic soda liquid, and hydrochloric acid. The mixture undergoes acetylation, neutralization, crystallization, and refining to yield a high-purity product .
化学反応の分析
Types of Reactions
N-Oct-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the tyrosine moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted tyrosine derivatives .
科学的研究の応用
N-Oct-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in protein bioconjugation and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Oct-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can interact with enzymes involved in fatty acid synthesis, leading to inhibition of these enzymes. This interaction affects the elongation cycle of fatty acids, thereby modulating lipid metabolism .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of an enoyl group.
N-Oleoyl tyrosine: Contains an oleoyl group instead of an enoyl group.
Uniqueness
N-Oct-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
825637-80-7 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
InChIキー |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
異性体SMILES |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)

![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

